molecular formula C21H25ClN2O4S B3704535 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methoxyphenyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methoxyphenyl)glycinamide

Cat. No.: B3704535
M. Wt: 437.0 g/mol
InChI Key: JFNIDQSKEZFVDZ-UHFFFAOYSA-N
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Description

“N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methoxyphenyl)glycinamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many organic compounds, including some pharmaceuticals . The compound also contains a cyclohexyl group, a six-membered carbon ring, and a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable cyclohexylamine with a chlorophenyl sulfonyl chloride to form the sulfonamide linkage . The methoxyphenylglycinamide moiety could be introduced through a suitable coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the sulfonamide group, the cyclohexyl ring, and the methoxyphenyl group . These groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

As an organic compound containing a sulfonamide group, this compound could potentially undergo a variety of chemical reactions. For example, the sulfonamide group could be hydrolyzed under acidic or alkaline conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could confer some degree of water solubility, while the cyclohexyl and methoxyphenyl groups could contribute to its lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many sulfonamide compounds are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its intended use. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. For example, if this compound shows promising biological activity, it could be further optimized and studied as a potential pharmaceutical agent .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-28-19-9-5-6-17(14-19)23-21(25)15-24(18-7-3-2-4-8-18)29(26,27)20-12-10-16(22)11-13-20/h5-6,9-14,18H,2-4,7-8,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNIDQSKEZFVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methoxyphenyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methoxyphenyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methoxyphenyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methoxyphenyl)glycinamide

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